molecular formula C18H21N3O2S B2995345 5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine CAS No. 2380077-67-6

5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine

Cat. No.: B2995345
CAS No.: 2380077-67-6
M. Wt: 343.45
InChI Key: LLINNOYXQXTLCL-UHFFFAOYSA-N
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Description

5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a piperidine ring linked to a benzoyl group with a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Introduction of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

    Attachment of the Benzoyl Group: The benzoyl group is introduced through an acylation reaction using benzoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group is introduced via a nucleophilic substitution reaction using methylthiol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of sulfoxide or sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence various signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine: Similar structure but with a piperazine ring instead of a piperidine ring.

    4-(1-(4-cyclobutyl-2-methyl-5-(5-methyl-4H-1,2,4-triazol-3-yl)benzoyl)piperidin-4-yl)benzonitrile: Contains a triazole ring and a benzonitrile group.

Uniqueness

5-Methyl-2-({1-[2-(methylsulfanyl)benzoyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-(2-methylsulfanylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-13-11-19-18(20-12-13)23-14-7-9-21(10-8-14)17(22)15-5-3-4-6-16(15)24-2/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLINNOYXQXTLCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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